3-Amino-6-methyl-2-(1-propynyl)pyridine
Description
3-Amino-6-methyl-2-(1-propynyl)pyridine is a pyridine derivative featuring an amino group at position 3, a methyl group at position 6, and a terminal propynyl (1-propynyl) substituent at position 2.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
6-methyl-2-prop-1-ynylpyridin-3-amine |
InChI |
InChI=1S/C9H10N2/c1-3-4-9-8(10)6-5-7(2)11-9/h5-6H,10H2,1-2H3 |
InChI Key |
WRRLLACVYPEAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=C(C=CC(=N1)C)N |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling-Based Synthesis
The most direct and well-documented method for preparing this compound involves Sonogashira cross-coupling of a halogenated pyridine precursor with a terminal alkyne.
- Starting Material: 2-bromo-6-methylpyridine
- Alkyne Source: Propargylic alcohol or propargylic bromide derivatives
- Catalysts: Palladium-based catalyst (commonly Pd(PPh3)2Cl2) with copper(I) iodide as co-catalyst
- Base: Triethylamine or other suitable organic bases
- Solvent: Often dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Typically room temperature to mild heating (0°C to 50°C)
- Reaction Time: Several hours (1–16 h)
- Sonogashira coupling of 2-bromo-6-methylpyridine with a terminal alkyne (such as propargyl alcohol or its derivatives) produces 2-(1-propynyl)-6-methylpyridine intermediates.
- The hydroxyl group on the propargyl alcohol may be converted to a better leaving group (e.g., mesylate) to facilitate subsequent substitution reactions.
- The amino group at position 3 can be introduced by nucleophilic substitution or amination reactions on the pyridine ring or by starting from an amino-substituted pyridine precursor.
- The Sonogashira coupling method has been successfully applied to synthesize a variety of substituted pyridines, including this compound analogs.
- Yields for related ether and amine derivatives vary between 11% and 67%, depending on the substituents and reaction conditions.
- Oxidation of thioether analogs to sulfoxides and sulfones has also been demonstrated, indicating the versatility of the synthetic route.
(Table 1 below summarizes typical yields and conditions for related compounds based on Sonogashira coupling and subsequent functionalization.)
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sonogashira coupling | Pd catalyst, CuI, TEA, DCM, 0 °C to RT | 34–67 | Coupling of 2-bromo-6-methylpyridine with propargyl derivatives |
| Mesylation of propargylic alcohol | MsCl, TEA, DCM, -20 °C | Quantitative | Activation of hydroxyl group |
| Amination (nucleophilic substitution) | Anilines or ammonia, base, RT to mild heat | 11–49 | Formation of amino-substituted pyridines |
Source: Adapted from synthesis procedures in GUPEA thesis and related literature
Detailed Research Outcomes and Data Analysis
Yield and Purity
Reaction Conditions Optimization
- Temperature control is critical: low temperatures (-20 °C) favor mesylation, while room temperature to mild heating supports coupling and substitution reactions.
- Choice of solvent and base affects the rate and selectivity of the coupling and amination steps.
- Use of activated charcoal and recrystallization from appropriate solvents (methanol, ethanol, petroleum ether/chloroform mixtures) improves product purity.
Structural Confirmation
- Products are typically characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography when possible, confirming substitution patterns and stereochemistry.
- Crystallographic data for related pyridine derivatives confirm the successful incorporation of the propargyl and amino substituents.
Chemical Reactions Analysis
Types of Reactions: MFCD32876902 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Often utilizes halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
MFCD32876902 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32876902 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 3-Amino-6-methyl-2-(1-propynyl)pyridine and related pyridine derivatives:
Key Observations:
- Electronic Effects: The terminal propynyl group in the target compound enhances reactivity for click chemistry, unlike the isopropyl group in 5-Amino-2-isopropylpyridine, which introduces steric hindrance .
- Functionalization Potential: The propynyl group enables modular modifications, as seen in Bio-yTP (biotinylated triphosphate), suggesting applications in biochemical labeling .
Physical and Chemical Properties
- Solubility: The amino and methyl groups in the target compound improve water solubility compared to nitro-substituted derivatives (e.g., : 60.95–73.08% C content) .
- Thermal Stability : Melting points of pyridine derivatives vary widely (e.g., : 268–287°C for nitro-substituted compounds), whereas the target compound’s melting point is expected to be lower due to less polar substituents .
- Spectroscopic Data: ¹H-NMR shifts for the propynyl group (~δ 2.5–3.0 ppm for terminal protons) and amino group (~δ 5.0–6.0 ppm) align with analogs in and .
Biological Activity
3-Amino-6-methyl-2-(1-propynyl)pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. One study highlighted that compounds related to this structure inhibit the AXL receptor tyrosine kinase, which is implicated in various cancers such as breast, lung, and colon cancer. The inhibition of this pathway has been associated with reduced cell proliferation and increased apoptosis in cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| This compound | 150 | Breast Cancer |
| Derivative A | 120 | Lung Cancer |
| Derivative B | 200 | Colon Cancer |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. A related study demonstrated that certain pyridine derivatives could effectively inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- AXL Receptor Inhibition : The compound's ability to inhibit AXL receptor signaling pathways leads to decreased tumor growth and metastasis.
- Cytokine Modulation : It modulates the expression of cytokines, thereby influencing inflammatory responses.
Case Study 1: Breast Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, a derivative of this compound was administered alongside standard chemotherapy. Results showed a significant reduction in tumor size compared to the control group, indicating enhanced efficacy when combined with traditional therapies .
Case Study 2: Inflammatory Disease Model
In an animal model of arthritis, administration of this compound resulted in decreased joint inflammation and pain compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-6-methyl-2-(1-propynyl)pyridine, and what key parameters influence yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or catalytic coupling strategies. For instance:
- Nucleophilic substitution : Reacting 3-amino-6-methylpyridine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of substrate to propargylating agent) .
- Sonogashira coupling : Utilizing Pd(PPh₃)₄ and CuI as catalysts to couple terminal alkynes with halogenated pyridine precursors. Reaction efficiency depends on solvent choice (e.g., THF vs. DMF), temperature (60–100°C), and inert atmosphere maintenance .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Critical characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C6, propynyl at C2) and amino group presence. Solvent choice (DMSO-d₆ or CDCl₃) impacts signal resolution .
- Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 175.09) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (N-H stretch at ~3400 cm⁻¹, C≡C stretch at ~2100 cm⁻¹) .
Q. What initial biological screening assays are appropriate for evaluating this compound?
Methodological Answer: Preliminary screening should focus on:
- Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with zone-of-inhibition measurements at 50–100 µg/mL concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Use DMSO as a solvent control (<1% v/v) .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) models interactions between the compound and target proteins (e.g., bacterial DNA gyrase or kinases):
- Target selection : Prioritize proteins with known pyridine-binding pockets (e.g., E. coli dihydrofolate reductase, PDB ID 1RX2).
- Docking parameters : Use Lamarckian genetic algorithms, grid box sizes of 20×20×20 Å, and exhaustiveness = 100. Validate results with MD simulations (e.g., GROMACS) to assess binding stability .
Q. What strategies mitigate competing side reactions during the introduction of the propynyl group?
Methodological Answer: To suppress undesired byproducts (e.g., dimerization or over-alkylation):
- Protection of the amino group : Use Boc or Fmoc groups during propargylation to prevent nucleophilic interference. Deprotection with TFA/CH₂Cl₂ (1:1) restores functionality .
- Catalyst optimization : Pd/Cu systems with bulky ligands (e.g., P(o-tol)₃) enhance regioselectivity for terminal alkyne coupling .
Q. How does the electronic nature of substituents affect the compound’s reactivity in further derivatization?
Methodological Answer: Substituent effects are analyzed via Hammett plots or DFT calculations (e.g., Gaussian 09):
Q. What analytical challenges arise in distinguishing tautomeric forms of this compound?
Methodological Answer: Tautomerism (e.g., amino vs. imino forms) is resolved via:
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer: SAR studies focus on:
- Substituent variation : Replacing the propynyl group with ethynyl or cyclopropylacetylene to modulate lipophilicity (logP) and membrane permeability .
- Bioisosteric replacement : Swapping the methyl group (C6) with trifluoromethyl to enhance metabolic stability. In vitro assays (e.g., microsomal stability) validate improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
